Cas no 1706442-31-0 (3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione)

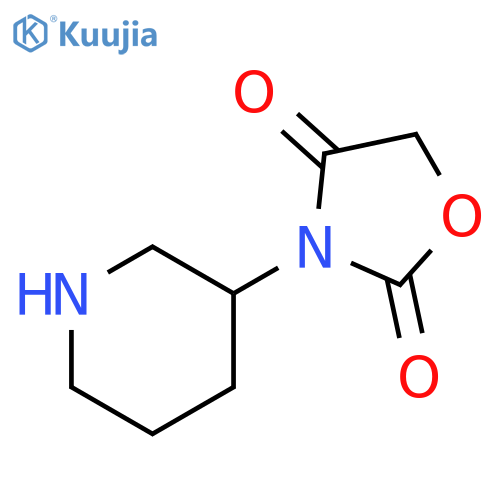

1706442-31-0 structure

商品名:3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione

CAS番号:1706442-31-0

MF:C8H12N2O3

メガワット:184.192481994629

MDL:MFCD29034548

CID:5151982

PubChem ID:86262675

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4-Oxazolidinedione, 3-(3-piperidinyl)-

- 3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione

-

- MDL: MFCD29034548

- インチ: 1S/C8H12N2O3/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h6,9H,1-5H2

- InChIKey: HGNKJWNXOOJBTF-UHFFFAOYSA-N

- ほほえんだ: O1CC(=O)N(C2CCCNC2)C1=O

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-234402-2.5g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 2.5g |

$1428.0 | 2024-06-19 | |

| Enamine | EN300-234402-10.0g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 10.0g |

$3131.0 | 2024-06-19 | |

| Enamine | EN300-234402-0.1g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 0.1g |

$640.0 | 2024-06-19 | |

| Enamine | EN300-234402-1g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 1g |

$728.0 | 2023-09-15 | ||

| Enamine | EN300-234402-1.0g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 1.0g |

$728.0 | 2024-06-19 | |

| Enamine | EN300-234402-0.25g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 0.25g |

$670.0 | 2024-06-19 | |

| Enamine | EN300-234402-5.0g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 5.0g |

$2110.0 | 2024-06-19 | |

| Enamine | EN300-234402-10g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 10g |

$3131.0 | 2023-09-15 | ||

| Enamine | EN300-234402-5g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 5g |

$2110.0 | 2023-09-15 | ||

| Enamine | EN300-234402-0.05g |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione |

1706442-31-0 | 95% | 0.05g |

$612.0 | 2024-06-19 |

3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione 関連文献

-

3. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1706442-31-0 (3-(piperidin-3-yl)-1,3-oxazolidine-2,4-dione) 関連製品

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量